2-Imidazolidinethione, hydrobromide
Description
2-Imidazolidinethione hydrobromide is the salt formed from the reaction of the organic base 2-imidazolidinethione with hydrobromic acid. wikipedia.org This transformation from a base to a salt significantly alters its physical and chemical properties, influencing its solubility, stability, and utility in various chemical applications.
Table 1: Chemical Properties of 2-Imidazolidinethione and its Hydrobromide Salt
| Property | 2-Imidazolidinethione | 2-Imidazolidinethione Hydrobromide |
|---|---|---|
| CAS Number | 96-45-7 nist.gov | 5328-35-8 bldpharm.com |
| Molecular Formula | C₃H₆N₂S nist.gov | C₃H₇BrN₂S |
| Molecular Weight | 102.16 g/mol sigmaaldrich.com | 183.07 g/mol |
| Appearance | White solid wikipedia.org | Data not available |
| Melting Point | 196-200 °C sigmaaldrich.com | Data not available |
2-Imidazolidinethione, also known as ethylenethiourea (B1671646), is a five-membered heterocyclic compound. sigmaaldrich.comchemeo.com Heterocyclic compounds are cyclic structures containing at least two different elements as members of its ring(s). In the case of 2-imidazolidinethione, the ring consists of three carbon atoms, two nitrogen atoms, and one sulfur atom exocyclic to the ring, classifying it as an organosulfur compound. wikipedia.org
The imidazolidine (B613845) core is a saturated version of imidazole (B134444), an aromatic heterocycle found in vital biomolecules like the amino acid histidine. libretexts.org The presence of the thiourea (B124793) group within the cyclic structure imparts unique reactivity to 2-imidazolidinethione. It is a cyclic thiourea with a C=S double bond length of 169 pm. wikipedia.org This functional group is known to participate in various chemical reactions and can act as a ligand to form complexes with metal ions. wikipedia.org The chemistry of such heterocyclic systems is of significant interest due to their wide range of biological activities and applications in medicinal chemistry. nih.gov For instance, derivatives of imidazolidine-2-thione have been investigated for their potential as antimicrobial and anticancer agents. nih.gov
The formation of hydrobromide salts is a common and important strategy in chemical and pharmaceutical sciences. unirioja.es Hydrobromic acid is a strong mineral acid that readily reacts with basic compounds, such as amines, to form the corresponding hydrobromide salt. researchgate.netnih.gov This process is often employed to:
Improve Solubility: Converting a free base, which may have low solubility in water, into a salt form can significantly enhance its aqueous solubility.
Increase Stability: Salts are often more crystalline and less prone to degradation than their free base counterparts, which can be beneficial for storage and handling.
Facilitate Purification: The crystalline nature of salts can aid in the purification of compounds through recrystallization.
Modify Reactivity: The protonation of a basic center can alter the electronic properties of a molecule, thereby influencing its reactivity in subsequent chemical transformations.
In the context of organic synthesis, hydrobromide salts can serve as convenient starting materials or intermediates. The bromide anion itself can also participate in or influence chemical reactions.
Research involving 2-imidazolidinethione and its derivatives spans several areas of chemical science. The parent compound, 2-imidazolidinethione, is utilized in various applications:
It serves as a precursor in the synthesis of gel-polymer electrolytes for potential use in lithium-sulfur batteries. sigmaaldrich.com
It is employed as a vulcanization accelerator in the rubber industry. sigmaaldrich.com
It acts as a corrosion inhibitor. usbio.net
It has been investigated as a component in the preparation of functionalized carbon dots with enhanced photoluminescence. sigmaaldrich.com
Derivatives of imidazolidine-2-thione are a focus in medicinal chemistry, with studies exploring their potential as adenosine-A2B receptor antagonists and GPR6 inverse agonists, which could have implications for treating a range of disorders. nih.gov The synthesis of various substituted imidazolidine-2-thione derivatives is an active area of research, aiming to explore their structure-activity relationships. scialert.net
While specific research on 2-imidazolidinethione hydrobromide is less extensively documented in readily available literature compared to its parent compound, its existence as a chemical intermediate is noted. bldpharm.com The hydrobromide salt would likely be utilized in synthetic pathways where a water-soluble and stable form of the 2-imidazolidinethione cation is required.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5328-35-8 |
|---|---|
Molecular Formula |
C3H7BrN2S |
Molecular Weight |
183.07 g/mol |
IUPAC Name |
imidazolidine-2-thione;hydrobromide |
InChI |
InChI=1S/C3H6N2S.BrH/c6-3-4-1-2-5-3;/h1-2H2,(H2,4,5,6);1H |
InChI Key |
BADBZEULTRZERS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S)N1.Br |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Direct Synthesis Approaches for 2-Imidazolidinethione Hydrobromide
The formation of 2-Imidazolidinethione hydrobromide is primarily achieved through direct acid-base chemistry or by reactions that generate the hydrobromide salt in situ.
Reactions of 2-Imidazolidinethione with Hydrobromic Acid or Alkyl Bromides
The most straightforward method for the synthesis of 2-Imidazolidinethione hydrobromide involves the reaction of 2-Imidazolidinethione with hydrobromic acid (HBr). In this reaction, the basic nitrogen atom of the imidazolidine (B613845) ring is protonated by the strong acid, HBr, to form the corresponding hydrobromide salt. This is a standard acid-base neutralization reaction.
Alternatively, the hydrobromide salt can be generated during reactions with alkyl bromides. While the primary reaction may be the alkylation at the sulfur atom, side reactions or subsequent work-up procedures involving HBr can lead to the formation of the hydrobromide salt of the unreacted or derivatized imidazolidinethione. For instance, the synthesis of 2-hydrazino-2-imidazoline hydrobromide involves the use of 2-Imidazolidinethione as a precursor, indicating the stability and accessibility of this salt form for further synthetic transformations. sigmaaldrich.com
Optimization of Reaction Conditions for Yield and Purity
Optimizing the synthesis of hydrobromide salts like 2-Imidazolidinethione hydrobromide typically involves controlling stoichiometry, solvent, temperature, and reaction time to maximize yield and ensure high purity. For the direct reaction with HBr, using a slight excess of 2-Imidazolidinethione can ensure complete consumption of the acid, with the unreacted base being easily removed by filtration. The choice of solvent is also critical; a solvent in which the hydrobromide salt is sparingly soluble at lower temperatures can facilitate its isolation through precipitation or crystallization.
In syntheses where the hydrobromide is a co-product, optimization focuses on the primary reaction's efficiency while enabling straightforward separation of the desired product from the salt. Similar optimization strategies have been reported for related heterocyclic compounds, where controlling reaction conditions is key to achieving high yields and purity of the final product. medcraveonline.com
Alkylation Reactions of 2-Imidazolidinethione for Thio-Substituted Imidazoline (B1206853) Derivatives
The sulfur atom in 2-Imidazolidinethione is a soft nucleophile, making it a prime site for alkylation reactions to produce a variety of S-substituted derivatives.
Formation of 2-Alkylthio-2-imidazoline Hydrobromides
The reaction of 2-Imidazolidinethione with alkyl halides, such as alkyl bromides, leads to the formation of 2-alkylthio-2-imidazoline hydrobromides. This S-alkylation reaction transforms the thiourea (B124793) group into an isothiouronium salt. For example, alkylation with benzyl (B1604629) chloride has been shown to produce the corresponding S-benzylated isothiouronium salt. scialert.net These resulting hydrobromide salts are often stable, crystalline solids that can be easily isolated and purified.
A general reaction scheme is as follows: 2-Imidazolidinethione + R-Br → 2-(R-thio)-2-imidazoline hydrobromide
This reaction is fundamental in diversifying the 2-imidazolidinethione scaffold, allowing for the introduction of various alkyl groups at the sulfur atom.
Mechanistic Studies of Alkylation at the Sulfur Center
The alkylation of 2-Imidazolidinethione proceeds via a nucleophilic substitution (SN2) mechanism. The sulfur atom of the thiourea group acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. youtube.comyoutube.com The tautomeric form, 2-mercaptoimidazole (B184291), is generally not observed, and the reaction occurs directly from the thione form. wikipedia.org
The preference for S-alkylation over N-alkylation is attributed to the "Hard and Soft Acids and Bases" (HSAB) theory. The sulfur atom is a soft nucleophile and preferentially reacts with soft electrophiles like the carbon atom of an alkyl halide. The nitrogen atoms, being harder nucleophiles, are less reactive towards these soft electrophiles under neutral or acidic conditions.
Acylation Reactions of 2-Imidazolidinethione Derivatives
Acylation of 2-Imidazolidinethione typically occurs at the nitrogen atoms, especially when the sulfur is already alkylated or when strong acylating agents are used in the presence of a base. However, studies have shown that direct acylation of 2-imidazolidinethione can be complex. nih.gov
Research into the reaction of 2-imidazolidinethione with Vilsmeier-type reagents, generated from acyl chlorides, indicates that either mono- or di-acylated products can be formed on the nitrogen atoms. nih.gov The outcome is often dependent on the specific acyl chloride used and the reaction conditions. nih.govresearchgate.net For instance, the reaction with benzoyl chloride can lead to the formation of benzoyl imidazolidin-2-thione. nih.gov These acylated derivatives are valuable as they introduce a carbonyl group, which can be a site for further chemical modifications. The synthesis of mono-acylated thiourea derivatives can be challenging, as the formation of di-acylated compounds is often favored. nih.gov
Table 1: Summary of Reactions and Products
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| 2-Imidazolidinethione | Hydrobromic Acid | 2-Imidazolidinethione hydrobromide | Acid-Base |
| 2-Imidazolidinethione | Alkyl Bromide (R-Br) | 2-Alkylthio-2-imidazoline hydrobromide | S-Alkylation |
| 2-Imidazolidinethione | Acyl Chloride (RCOCl) | N-Acyl-imidazolidinethione | N-Acylation |
| Benzoyl imidazolidin-2-thione | Acyl Chlorides | Asymmetric di-acylthioureas | N-Acylation |
Multi-component Reaction Pathways Leading to Substituted 2-Imidazolidinethione Structures
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the components, are highly valued for their efficiency and atom economy. They provide rapid access to complex molecular architectures from simple starting materials.
Several MCR strategies have been developed for the synthesis of substituted imidazolidine-2-thiones and related imidazolin-2-thiones. A notable one-pot reaction involves the condensation of a hydrazine, a bromoketone, and potassium thiocyanate. scialert.net This approach efficiently yields N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones. scialert.net The mechanism likely proceeds through the formation of an intermediate from the reaction of the bromoketone and potassium thiocyanate, which is then attacked by the hydrazine, leading to cyclization.
Another versatile MCR for analogous 2-imidazoline structures involves the reaction of amines, aldehydes, and isocyanides. nih.govvu.nl This methodology can be adapted for thione synthesis by utilizing isothiocyanates or other thiocarbonyl sources. The reaction is believed to proceed via an aldol-type addition of the isocyanide to an in-situ generated imine, followed by cyclization. vu.nl The scope of this reaction can be broad, though its limitations are often dictated by the reactivity of the isocyanide and steric hindrance on the imine. nih.gov For less reactive components, catalysts such as silver(I) acetate (B1210297) have been shown to promote the reaction. nih.govvu.nl
Pseudo-multicomponent reactions (pseudo-MCRs) have also been explored for the synthesis of the related imidazolidin-2-one core. nih.govmdpi.com These reactions begin with the in-situ formation of a Schiff base from a diamine and an aldehyde, followed by reduction and subsequent cyclization with a carbonylating agent like carbonyldiimidazole (CDI). nih.govmdpi.com This strategy could be conceptually extended to the synthesis of 2-imidazolidinethiones by replacing CDI with a thiocarbonylating agent such as thiophosgene (B130339) or carbon disulfide.
The following table summarizes representative multi-component reaction pathways.
| Reaction Type | Starting Components | Catalyst/Conditions | Product Type |
| One-pot Three-component | Hydrazine, Bromoketone, Potassium Thiocyanate | One-pot reaction | N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones scialert.net |
| Three-component | Amine, Aldehyde, Isocyanide | Silver(I) Acetate (for less reactive substrates) | Highly substituted 2-imidazolines nih.govvu.nl |
| Pseudo-MCR (adapted) | Diamine, Aldehyde, Thiocarbonylating agent | In-situ Schiff base formation, reduction, cyclization | 1,3-Disubstituted imidazolidine-2-thiones (projected) |
| One-pot Three-component | N-substituted hydrazinecarbothioamides, 2-bromo-1-substituted-ethan-1-ones | Ethanol, Triethylamine (Et3N) | Substituted 2-thioxo-2,3-dihydro-1H-imidazol-1-yl derivatives nih.gov |
Green Chemistry Principles in the Synthesis of Imidazolidinethione Systems
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact and enhance safety and efficiency. The synthesis of imidazolidinethione systems has benefited significantly from these approaches.
Alternative Catalysts and Solvents: A significant advancement is the use of heterogeneous and recyclable catalysts. For instance, a ZnO/Al2O3 composite has been used as a reusable catalyst for the synthesis of imidazolidine-2-thione from ethylenediamine (B42938) and carbon disulfide in an autoclave. scialert.net More recently, magnetic nanoparticles (MNPs) functionalized with acidic groups have served as highly efficient and easily recoverable catalysts for one-pot MCRs to produce related heterocyclic systems under green conditions. nih.gov The catalyst can be separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. nih.govrsc.org
Deep eutectic solvents (DESs) have emerged as green alternatives to traditional volatile organic solvents. nih.gov DESs can act as both the solvent and the catalyst in reactions like the Knoevenagel condensation for synthesizing derivatives of the related thiazolidinedione scaffold. nih.gov Their low cost, low toxicity, and biodegradability make them attractive for sustainable synthesis.
Alternative Energy Sources and Conditions: Microwave irradiation is a key tool in green synthesis, known for accelerating reaction rates and often leading to higher yields and cleaner products compared to conventional heating. researchgate.net Microwave-assisted synthesis of imidazolidinone derivatives has been shown to be highly efficient, sometimes under solvent-free conditions, which further enhances the green credentials of the process. scialert.netresearchgate.net
Solvent-free synthesis represents an ideal green chemistry scenario. High-yield, regioselective synthesis of related heterocycles like imines and oxazolidines has been achieved by reacting starting materials neat (without any solvent), sometimes requiring heating. polimi.itresearchgate.net This approach minimizes waste and simplifies product purification.
Use of Bio-based Feedstocks: The use of renewable starting materials is another cornerstone of green chemistry. Serinol (2-amino-1,3-propanediol), which can be derived from biomass sources like glycerol, has been used as a starting material for synthesizing related oxazolidine (B1195125) derivatives under solvent-free conditions. polimi.itresearchgate.net This demonstrates a pathway toward creating heterocyclic compounds from non-petrochemical feedstocks, reducing reliance on fossil fuels. polimi.itnih.gov
The table below highlights various green chemistry approaches applied to the synthesis of imidazolidinethione and related heterocyclic systems.
| Green Principle | Method/Reagent | Reaction Conditions | Advantages |
| Recyclable Catalysis | Magnetic Nanoparticle (LADES@MNP) Supported Catalyst | Solvent-free, sonication | High efficiency, easy magnetic recovery, reusable nih.govrsc.org |
| Alternative Solvents | Deep Eutectic Solvents (DES) | Heating, stirring | Acts as both solvent and catalyst, biodegradable, low cost nih.gov |
| Alternative Energy | Microwave Irradiation | Solvent-free or in green solvents (e.g., ethanol) | Rapid reaction rates, higher yields, cleaner products scialert.netresearchgate.net |
| Solvent-Free Synthesis | Neat reaction of starting materials | Heating | Eliminates solvent waste, simplified workup, high atom economy polimi.itresearchgate.net |
| Renewable Feedstocks | Use of bio-based starting materials (e.g., Serinol) | Solvent-free, heating | Reduces reliance on petrochemicals, biodegradable starting materials polimi.itresearchgate.net |
| Benign Oxidants | Hydrogen Peroxide with Sodium Iodide | Anhydrous MgSO4 | Environmentally friendly oxidant, mild conditions organic-chemistry.org |
Structural Elucidation and Advanced Characterization
Single Crystal X-ray Diffraction Studies of 2-Imidazolidinethione Hydrobromide and its Crystalline Complexes
For the parent 2-Imidazolidinethione, the key bond lengths and angles within the five-membered ring have been determined. Upon hydrobromination, changes in these parameters are expected due to the protonation of the molecule. Protonation typically occurs at the most basic site, which in the case of 2-Imidazolidinethione, would be one of the nitrogen atoms or the sulfur atom. The positive charge introduced upon protonation would lead to a redistribution of electron density within the ring, affecting the bond lengths and angles.
For instance, if protonation occurs at a nitrogen atom, the C-N bonds involving that nitrogen would be expected to lengthen slightly due to the increased single-bond character. The C=S bond length might also be affected. The planarity of the imidazolidine (B613845) ring could also be altered upon salt formation.
To illustrate the expected bond parameters, a table of typical bond lengths and angles for a related cyclic thiourea (B124793) is provided below. It is important to note that these are representative values and the actual values for 2-Imidazolidinethione, hydrobromide would need to be determined experimentally.
Interactive Table: Representative Bond Parameters in a Cyclic Thiourea Ring
| Bond/Angle | Typical Value (Å or °) | Expected Change upon Protonation |
| C=S Bond Length | ~1.71 Å | Slight lengthening |
| C-N Bond Length | ~1.33 Å | Lengthening |
| N-C-N Angle | ~110° | Decrease |
| C-N-C Angle | ~112° | Increase |
Note: These values are illustrative and based on general principles of chemical bonding.
Hydrogen bonding plays a crucial role in the crystal packing of 2-Imidazolidinethione and its salts. In the solid state of the parent compound, intermolecular hydrogen bonds of the N-H···S type are observed, forming a network that holds the molecules together.
Spectroscopic Characterization Techniques
Spectroscopic techniques provide valuable information about the molecular structure and bonding within a compound.
NMR spectroscopy is a fundamental tool for elucidating the structure of organic molecules in solution.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-Imidazolidinethione, the protons of the two methylene (B1212753) (-CH₂-) groups typically appear as a singlet, indicating that they are chemically equivalent. The N-H protons give rise to a broader signal. Upon hydrobromination, the chemical shifts of the protons are expected to change. The protonation of a nitrogen atom would lead to a downfield shift (higher ppm value) for the adjacent methylene protons due to the deshielding effect of the positive charge. The N-H protons would also experience a significant downfield shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 2-Imidazolidinethione shows two distinct signals: one for the carbon atom of the C=S group (thiocarbonyl carbon) and another for the two equivalent methylene carbons. The thiocarbonyl carbon resonates at a characteristic downfield position. Upon protonation, the chemical shift of the carbon atoms adjacent to the protonated site would be affected. For instance, if a nitrogen is protonated, the adjacent methylene carbons would likely shift downfield. The chemical shift of the thiocarbonyl carbon would also be influenced by the change in the electronic environment.
Interactive Table: Expected NMR Chemical Shifts (δ) in ppm
| Nucleus | 2-Imidazolidinethione (approx.) | This compound (expected) |
| ¹H (CH₂) | ~3.6 ppm | > 3.6 ppm |
| ¹H (NH) | ~7.5 ppm | > 7.5 ppm |
| ¹³C (CH₂) | ~45 ppm | > 45 ppm |
| ¹³C (C=S) | ~183 ppm | Shifted from 183 ppm |
Note: These are approximate and expected values. Actual chemical shifts depend on the solvent and other experimental conditions.
Infrared (IR) spectroscopy provides information about the functional groups and vibrational modes within a molecule. The IR spectrum of 2-Imidazolidinethione exhibits characteristic absorption bands for the N-H stretching, C-H stretching, and the C=S (thioamide) stretching vibrations. spectrabase.comspectrabase.com
Upon formation of the hydrobromide salt, significant changes in the IR spectrum are anticipated. The N-H stretching vibrations would be expected to shift to lower frequencies and broaden due to the formation of stronger hydrogen bonds with the bromide ion. The position of the thioamide band, which has contributions from C-N stretching and N-H bending, would also be altered upon protonation.
Interactive Table: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | 2-Imidazolidinethione (approx.) | This compound (expected) |
| N-H Stretch | 3200-3400 cm⁻¹ | Broadened and shifted to lower frequency |
| C-H Stretch | 2800-3000 cm⁻¹ | Minor shifts |
| C=S Stretch | ~1200-1250 cm⁻¹ | Shifted |
Note: These are approximate frequency ranges.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. scispace.com
For 2-Imidazolidinethione, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Upon fragmentation, characteristic daughter ions would be observed.
In the case of this compound, the mass spectrum would likely show the molecular ion of the parent compound, as the hydrobromide salt would dissociate in the ion source. The spectrum would therefore be very similar to that of 2-Imidazolidinethione itself. The presence of bromine could be detected by its characteristic isotopic pattern if it were part of a covalent fragment, but in an ionic salt, this is less likely to be observed in the primary fragmentation of the organic cation. The fragmentation pattern would be dominated by the cleavage of the imidazolidine ring.
Electronic Spectral Studies of 2-Imidazolidinethione Derivatives
The electronic absorption spectra of 2-imidazolidinethione and its derivatives are valuable tools for understanding their electronic structure and tautomeric equilibria. These studies, typically conducted using UV-Vis spectroscopy, provide insights into the electronic transitions occurring within the molecule.
The parent compound, 2-imidazolidinethione, exhibits characteristic absorption bands in the ultraviolet region. nist.govnist.gov The electronic spectrum is influenced by the solvent environment, although detailed comparisons may differ between measurements on dispersive and FTIR instruments. nist.gov The National Institute of Standards and Technology (NIST) provides UV/Visible spectrum data for 2-imidazolidinethione, which serves as a foundational reference. nist.gov
Research on derivatives of 2-imidazolidinethione reveals how substitutions on the imidazolidine ring affect the electronic transitions. For instance, the introduction of acyl groups can lead to the formation of mono- or di-acylated derivatives, with the specific outcome influenced by the nature of the acyl chloride reagent used. nih.gov Computational studies, including semi-empirical simulations, have been employed to rationalize the factors governing these reactions. nih.govnih.gov
Furthermore, the thione-thiol tautomerism of the imidazolidine-2-thione ring system is a key area of investigation. scialert.net Huckel Molecular Orbital (HMO) calculations suggest that the thione form is more stable than the thiol form. scialert.net This is supported by correlations between observed pKa values and the calculated σ-electronic energies of the thioamide tautomer and its corresponding anion. scialert.net
The derivatization of 2-imidazolidinethione is a common strategy in analytical methods. For example, in the determination of 2-imidazolidinethione residues in fruits and vegetables, the thiocarbonyl group is alkylated using benzyl (B1604629) chloride to form benzylthio-2-imidazoline, which is then further derivatized for analysis by gas chromatography-mass spectrometry (GC/MSD). iaea.org
Detailed electronic spectral data for 2-imidazolidinethione and a selection of its derivatives are presented below.
Interactive Data Table: Electronic Spectral Data of 2-Imidazolidinethione
| Wavelength (nm) | Absorbance | Molar Absorptivity (ε) | Solvent | Reference |
| 236 | 0.810 | Not available | Water | NIST Chemistry WebBook |
| 203 | 0.720 | Not available | Water | NIST Chemistry WebBook |
Interactive Data Table: Research Findings on 2-Imidazolidinethione Derivatives
| Derivative | Key Finding | Method of Analysis | Reference |
| Mono- and di-acylated imidazolidine-2-thione | Formation influenced by acyl chloride reagent. | Synthesis, Computational semi-empirical simulations | nih.gov |
| Benzoyl imidazolidin-2-thione | Used as an intermediate for synthesizing asymmetric di-acylthioureas. | Synthesis, In silico studies | nih.gov |
| N-methylol and O-alkyl derivatives of 4,5-dihydroxyimidazolidine-2-thione | Effects of substituents on NMR chemical shifts analyzed. | NMR Spectroscopy, Quantum chemical calculations | mdpi.com |
Electronic Structure, Bonding Nature, and Tautomerism
Quantum Chemical Analysis of Electron Density Distribution and Charge Transfer
Quantum chemical studies provide significant insights into the electronic nature of 2-Imidazolidinethione. Analysis of electron density distribution reveals the localization of charge and potential for charge transfer within the molecule. The molecule's electronic character is a blend of contributions from the saturated ethylene (B1197577) backbone and the planar thiourea (B124793) moiety.
Photoelectron spectroscopy studies have been employed to probe the electronic structure of related azolidine molecules. nist.gov These experimental techniques, supported by theoretical calculations, help in understanding the energy levels of molecular orbitals. For the neutral 2-Imidazolidinethione, the ionization energy—the energy required to remove an electron—has been determined, providing a direct measure of the highest occupied molecular orbital (HOMO) energy. nist.gov
Gas phase ion energetics data from the National Institute of Standards and Technology (NIST) further quantifies the electronic properties. nist.gov
Table 1: Gas Phase Ion Energetics Data for 2-Imidazolidinethione
| Property | Value | Units |
|---|---|---|
| Ionization Energy (IE) | 8.15 | eV |
| Proton Affinity | 921.9 | kJ/mol |
| Gas Basicity | 891.2 | kJ/mol |
Data sourced from the NIST Chemistry WebBook. nist.gov
The proton affinity value is notably high, indicating that the molecule is a strong base in the gas phase. nist.gov This basicity is attributed to the lone pair electrons on the nitrogen and sulfur atoms. In the hydrobromide salt, a proton has been added to the molecule, and this high proton affinity reflects the stability of the resulting cation.
Examination of the Thiocarbonyl Bond Character within the Imidazolidine (B613845) Ring
The thiocarbonyl (C=S) bond is a central feature of the 2-Imidazolidinethione structure. In its unsaturated analogue, 1,5-Dihydro-2H-imidazole-2-thione, the C=S bond length is reported to be 169 picometers. wikipedia.org This value is intermediate between a typical carbon-sulfur single bond (around 182 pm) and a pure carbon-sulfur double bond (around 160 pm), suggesting a degree of electron delocalization.
Within the imidazolidine ring, the lone pairs of the adjacent nitrogen atoms can participate in resonance with the π-system of the thiocarbonyl group. This delocalization contributes to the partial double-bond character of the C-N bonds and imparts some single-bond character to the C=S bond. This electronic feature influences the bond's reactivity and vibrational frequency, which can be observed in its infrared (IR) spectrum. nist.gov
Investigation of Tautomeric Equilibria (e.g., 2-Imidazolidinethione vs. 2-Mercaptoimidazole)
2-Imidazolidinethione can theoretically exist in a tautomeric equilibrium with its thiol form, 2-Mercapto-4,5-dihydro-1H-imidazole. However, experimental evidence indicates that the thione form is overwhelmingly predominant. wikipedia.org The hydrobromide salt is formed by the protonation of this stable thione tautomer.
The conversion between the thione and thiol forms involves an intramolecular proton transfer. Density Functional Theory (DFT) calculations have shown that the energy barrier for this direct, uncatalyzed proton transfer is very high, estimated at 175.8 kJ/mol. researchgate.net This high barrier effectively prevents spontaneous tautomerization in the absence of a mediating species. researchgate.net
The presence of solvent molecules, particularly water, can dramatically alter this energy landscape. researchgate.net Water molecules can act as a proton shuttle, facilitating the transfer through a concerted mechanism. This solvent-assisted pathway significantly lowers the activation energy barrier. researchgate.net
Table 2: Calculated Activation Energy Barriers for Tautomerization
| Tautomerization Pathway | Activation Energy Barrier (kJ/mol) |
|---|---|
| Non-water-assisted intramolecular transfer | 175.8 |
| Transfer assisted by two water molecules | ~72 |
Data from a DFT study on the related 2-mercaptoimidazole (B184291) system. researchgate.net
The acid-base properties of the molecule are intrinsically linked to its tautomerism. The acid dissociation constant (pKa) for the protonated form of the related 2-mercaptoimidazole in aqueous solution has been determined to be 2.97 ± 0.04. mdpi.com This value quantifies the tendency of the protonated thione to release a proton, a key step in the equilibrium dynamics. Studies have shown that the basic properties of the molecule are influenced by the solvent composition, with an increase in dimethyl sulfoxide (B87167) (DMSO) content in water leading to a slight increase in basicity after an initial dip. mdpi.com
Reactivity and Reaction Mechanisms
Oxidation Pathways of the Thiourea (B124793) Moiety
The thiourea group within 2-imidazolidinethione is susceptible to oxidation by a variety of oxidizing agents, leading to a range of products. The course of the oxidation is highly dependent on the nature of the oxidant and the specific reaction conditions employed. researchgate.net
Characterization of Oxidation Products and Intermediates
The oxidation of the thiourea moiety can result in the formation of several different products. Depending on the oxidant and conditions, the sulfur atom can be oxidized to various oxidation states. While specific studies on the hydrobromide salt are limited, the general oxidation behavior of the 2-imidazolidinethione core provides insight.
Oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acid derivatives at the sulfur atom. More extensive oxidation can result in the cleavage of the carbon-sulfur bond, potentially leading to the formation of imidazolidinone and sulfate (B86663) ions. In some cases, dimeric structures linked by a disulfide bond can be formed as intermediates.
For instance, the oxidation of thiourea itself can yield urea, sulfur, and various oxides of sulfur and nitrogen. researchgate.net The reaction pathways and final products are dictated by the reagents and the conditions of the reaction mixture. researchgate.net
Role of Oxidizing Agents and Reaction Conditions
An oxidizing agent is a substance that accepts electrons in a redox reaction, thereby oxidizing another substance. wikipedia.org Common oxidizing agents include oxygen, hydrogen peroxide, and halogens. wikipedia.org The strength and type of the oxidizing agent, along with factors like pH, temperature, and solvent, play a crucial role in determining the outcome of the oxidation of 2-imidazolidinethione.
Milder oxidizing agents may selectively oxidize the sulfur atom, while stronger agents can lead to the breakdown of the ring structure. For example, hydrogen peroxide is a common oxidant for thioureas, and its reactivity can be controlled by the reaction conditions. researchgate.net In acidic solutions, potassium permanganate (B83412) is a very strong oxidizing agent. solubilityofthings.com The choice of the oxidizing agent is therefore critical for targeting specific oxidation products. taylorandfrancis.com
Table 1: Common Oxidizing Agents and Their General Effect on Thioureas
| Oxidizing Agent | General Products/Observations |
| Hydrogen Peroxide (H₂O₂) | Can produce formamidine (B1211174) disulfide under controlled conditions. Stronger conditions can lead to further oxidation. researchgate.net |
| Halogens (e.g., Br₂, I₂) | Can lead to the formation of disulfide derivatives. |
| Potassium Permanganate (KMnO₄) | A strong oxidizing agent that can lead to the formation of urea, sulfate, and other degradation products. solubilityofthings.com |
| Nitric Acid (HNO₃) | A strong oxidizing agent that can lead to extensive oxidation. |
Hydrolysis Mechanisms within Metal-Imidazolidinethione Complexes
2-Imidazolidinethione is known to form complexes with various metal ions. wikipedia.org The hydrolysis of the imidazolidinethione ligand within these metal complexes can be influenced by the presence of the metal ion.
Studies on related systems, such as Schiff base complexes, show that metal ions can either catalyze or retard hydrolysis. rsc.orgmasterorganicchemistry.com For instance, the hydrolysis of certain Schiff base ligands is accelerated in the presence of Zn(II) ions, while Cu(II) ions can have a retarding effect. rsc.orgsrce.hr This is often due to the formation of a less reactive complex with the metal ion. rsc.org
In the context of metal-imidazolidinethione complexes, the metal ion can polarize the C=S bond, making the carbon atom more susceptible to nucleophilic attack by water. The mechanism would likely involve the coordination of a water molecule to the metal center, followed by an intramolecular attack on the thiourea carbon. Subsequent proton transfers and bond cleavages would lead to the hydrolysis products. The geometry of the metal complex and the nature of the other ligands present can also significantly impact the rate and mechanism of hydrolysis. researchgate.net
Role as a Nucleophilic Reagent in Diverse Organic Transformations
The 2-imidazolidinethione molecule possesses nucleophilic character, primarily at the sulfur atom and the nitrogen atoms of the thiourea moiety. This allows it to participate in a variety of organic reactions as a nucleophile. wikipedia.orgpharmacy180.com
One notable application is in acylation reactions. 2-Imidazolidinethione can react with acyl chlorides to yield mono- or di-acylated derivatives. nih.gov The nucleophilic nitrogen atoms attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a new C-N bond. The degree of acylation can be influenced by the reaction conditions and the nature of the acylating agent. nih.gov
The nucleophilicity of the sulfur atom allows it to react with various electrophiles. For example, it can undergo alkylation with alkyl halides. The lone pair of electrons on the sulfur atom initiates the attack on the electrophilic carbon of the alkyl halide, resulting in the formation of an S-alkylated product.
Table 2: Examples of 2-Imidazolidinethione as a Nucleophile
| Electrophile | Reaction Type | Product Type |
| Acyl Chlorides | Acylation | N-acylated imidazolidinethione nih.gov |
| Alkyl Halides | Alkylation | S-alkylated isothiourea derivative |
| Aldehydes/Ketones | Addition | Adduct at the carbonyl carbon |
The ability of 2-imidazolidinethione to act as a versatile nucleophile makes it a useful building block in the synthesis of more complex heterocyclic compounds and other organic molecules. ymswbiotech.com
Coordination Chemistry of 2 Imidazolidinethione and Its Cationic Forms
Ligand Properties of 2-Imidazolidinethione: Donor Atoms and Coordination Modes
2-Imidazolidinethione is a heterocyclic thione that possesses two potential donor atoms for coordination to metal ions: the two nitrogen atoms of the imidazolidine (B613845) ring and the exocyclic sulfur atom. However, in the vast majority of its metal complexes, coordination occurs exclusively through the sulfur atom. This preference is explained by the Hard and Soft Acids and Bases (HSAB) theory, which classifies the sulfur atom as a "soft" donor, thereby favoring coordination with "soft" metal ions like Cu(I), Au(I), and Pt(II).
The predominant coordination mode is terminal S-coordination, where the 2-imidazolidinethione ligand acts as a monodentate ligand. While bidentate coordination involving both a nitrogen and the sulfur atom is theoretically possible, it is not commonly observed. The protonation of a nitrogen atom to form the hydrobromide salt does not alter this fundamental preference for sulfur donation.
Synthesis and Characterization of Metal-Imidazolidinethione Complexes
The synthesis of metal complexes incorporating 2-imidazolidinethione is generally straightforward, involving the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting products can be influenced by factors such as the stoichiometry of the reactants, the nature of the solvent, and the reaction temperature.
Coordination with Group 11 Transition Metals (e.g., Cu(I), Au(I), Pt(II))
The soft character of Group 11 transition metals leads to a strong affinity for the sulfur donor of 2-imidazolidinethione.
Copper(I) and Gold(I) Complexes: Copper(I) and gold(I) readily form complexes with 2-imidazolidinethione. For instance, the reaction of copper(I) halides with the ligand can result in the formation of one-dimensional polymeric chains where the metal centers are bridged by both the halide ions and the sulfur atoms of the 2-imidazolidinethione ligands.
Platinum(II) Complexes: Platinum(II) forms characteristic square planar complexes with 2-imidazolidinethione. The reaction of potassium tetrachloroplatinate(II) with 2-imidazolidinethione results in the substitution of chloride ligands. Depending on the molar ratio of the reactants, complexes with varying numbers of 2-imidazolidinethione ligands can be isolated, such as cis-[Pt(etu)₂Cl₂].
Spectroscopic and Crystallographic Investigation of Coordination Spheres
A combination of spectroscopic and crystallographic methods is employed to elucidate the structure and bonding in metal-imidazolidinethione complexes.
Spectroscopic Analysis: Infrared (IR) spectroscopy is a key tool for confirming the coordination mode. A notable shift to lower frequency of the C=S stretching vibration upon complexation is indicative of S-coordination. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides further evidence of coordination by showing changes in the chemical shifts of the ligand's protons and carbon atoms.
| Complex | Metal | Coordination Geometry | Key Structural Feature |
| [Cu(etu)I]n | Cu(I) | Tetrahedral (bridging) | Polymeric chain |
| cis-[Pt(etu)₂Cl₂] | Pt(II) | Square Planar | cis-arrangement of ligands |
| [M(etu)₄]²⁺ | M²⁺ | Tetrahedral/Square Planar | Cationic complex |
Stereochemical Aspects and Conformational Analysis of Coordinated Ligands
The five-membered imidazolidine ring of the 2-imidazolidinethione ligand is not planar and can adopt different conformations, typically described as envelope or twist forms. Upon coordination to a metal center, the conformation of the ligand can be influenced by steric interactions with other ligands in the coordination sphere and by intermolecular forces in the crystal lattice.
Supramolecular Chemistry and Non Covalent Interactions
Halogen Bonding Interactions Involving Sulfur and Halonium Ions
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. This interaction has emerged as a robust tool in crystal engineering, comparable in strength and specificity to the more conventional hydrogen bond. The sulfur atom of the thiourea (B124793) group in 2-imidazolidinethione is an effective halogen bond acceptor, leading to the formation of unique and stable supramolecular structures, particularly with halonium ions like iodonium (B1229267) (I⁺).
Research has demonstrated the formation of exceptionally strong halogen bonds between the sulfur atom of 2-imidazolidinethione and an iodonium ion. In a notable crystalline adduct, a linear, symmetrical three-center [S···I⁺···S] complex is formed, specifically [I(2-imidazolidinethione)₂]⁺. This complex arises from the reaction of 2-imidazolidinethione with diiodine, which undergoes heterolytic cleavage.
This interaction is remarkably robust, with a high interaction energy of approximately -60 kJ/mol, underscoring its stability. The formation of such a strong, three-center halogen bond showcases the ability of the sulfur atom in the thione group to act as a potent halogen bond acceptor. The resulting complex is stable in the solid state, forming a well-defined supramolecular cation. This type of interaction is distinct from classical halogen bonds and exhibits characteristics that are intermediate between a conventional halogen bond and a coordinative (covalent) bond.
The nature of the S···I⁺···S halogen bond in the [I(2-imidazolidinethione)₂]⁺ complex has been meticulously characterized using single-crystal X-ray diffraction and theoretical charge density analysis. X-ray diffraction data provide precise geometric parameters, revealing the linear arrangement of the S, I, and S atoms.
A detailed analysis of the electron density distribution, based on Quantum Theory of Atoms in Molecules (QTAIM) calculations, offers deeper insight into the bonding. This analysis reveals that the interaction possesses a significant degree of covalent character, distinguishing it from purely electrostatic interactions. The normalized bond distance, known as the RXB value (the ratio of the observed bond distance to the sum of the van der Waals radii), for the S···I⁺ contact is approximately 0.70. This value indicates a very short and strong interaction, approaching the characteristics of a coordination bond. Furthermore, analysis of the bond critical point (BCP) between the sulfur and iodine atoms confirms the strength and partially covalent nature of this halogen bond.
In addition to the primary S···I⁺···S interaction, weaker H···I⁺ hydrogen bonds are also observed within the same complex, where the polarized iodine atom interacts with nearby N-H protons of the 2-imidazolidinethione ligands. This demonstrates a cooperative interplay of multiple non-covalent forces in stabilizing the crystal structure.
Table 1: Properties of the S···I⁺···S Halogen Bond in the [I(2-imidazolidinethione)₂]⁺ Complex
| Parameter | Value | Method of Determination | Reference |
| Interaction Type | Three-center Halogen Bond | X-ray Diffraction / QTAIM | Current time information in Merrimack County, US. |
| Geometry | Linear S···I⁺···S | X-ray Diffraction | Current time information in Merrimack County, US. |
| Interaction Energy | -60 kJ/mol | Computational Analysis | Current time information in Merrimack County, US. |
| Normalized Bond Distance (RXB) | ~0.70 | X-ray Diffraction | Current time information in Merrimack County, US. |
| S···I⁺ Bond Distance | 2.63 Å | X-ray Diffraction | Current time information in Merrimack County, US. |
Hydrogen Bonding Networks in 2-Imidazolidinethione Hydrobromide and its Crystalline Assemblies
While halogen bonds provide a powerful tool for assembling certain adducts, hydrogen bonding remains a fundamental and ubiquitous interaction in the crystal structures of salts like 2-Imidazolidinethione Hydrobromide. In this salt, the imidazolidinethione molecule is protonated, forming a cation, with the bromide anion (Br⁻) serving as the counter-ion.
The primary hydrogen bond donors in the cation are the two N-H groups of the cyclic thiourea ring. These protons form strong hydrogen bonds with the bromide anion, which acts as the hydrogen bond acceptor. This leads to the formation of characteristic N-H···Br interactions. The resulting network is expected to be extensive, with each bromide anion potentially interacting with multiple N-H donors from neighboring cations, and each cation donating hydrogen bonds to adjacent bromide ions. This intricate network of hydrogen bonds is the primary force governing the packing of ions in the crystal lattice, leading to a stable, three-dimensional supramolecular assembly. Although specific crystallographic data for 2-imidazolidinethione hydrobromide is not available in the searched literature, the principles of hydrogen bonding strongly suggest this arrangement. In related hydrohalide structures, N-H···Br bond distances typically fall in the range of 3.2 to 3.5 Å.
Table 2: Expected Hydrogen Bonding Parameters in Crystalline 2-Imidazolidinethione Hydrobromide
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Expected Geometry |
| Hydrogen Bond | N-H | Br⁻ | 3.2 - 3.5 | Directional, approaching linear |
Implications in Crystal Engineering and Directed Self-Assembly
The study of non-covalent interactions in compounds like 2-imidazolidinethione hydrobromide has profound implications for crystal engineering and the directed self-assembly of functional materials. The ability to control the arrangement of molecules in the solid state is crucial for tuning material properties such as solubility, stability, and electronic characteristics.
The strong, highly directional nature of the S···I⁺···S halogen bond makes it a powerful and reliable synthon for building specific supramolecular architectures. Current time information in Merrimack County, US.crystallography.net Its strength, which is comparable to that of a strong hydrogen bond, allows it to compete with or even dominate other interactions, enabling chemists to design and construct complex assemblies with high precision. For example, these interactions can be used to create one-, two-, or three-dimensional networks with predictable topologies.
Furthermore, the interplay between halogen bonding and hydrogen bonding provides a more sophisticated toolkit for crystal design. In systems containing both halogen and hydrogen bond donors and acceptors, a hierarchy of interactions can be established. By carefully selecting the components, it is possible to direct the self-assembly process to favor one type of interaction over another, or to use them cooperatively to build robust, multi-dimensional structures. This dual-pronged approach, harnessing both halogen and hydrogen bonds, expands the possibilities for creating novel crystalline materials from simple molecular building blocks like 2-imidazolidinethione.
Advanced Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Structural Geometries and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. DFT calculations have been employed to study 2-Imidazolidinethione and its derivatives, providing a foundational understanding of the geometric and electronic landscape of the cation in 2-Imidazolidinethione, hydrobromide.
DFT calculations, often using basis sets such as 6-31+G(d,p) or 6-311++G(3df,2p), allow for the optimization of molecular geometries in the gas phase or in solution, simulating the effect of solvents through models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net Studies on the parent molecule, 2-Imidazolidinethione, reveal a non-planar five-membered ring structure. researchgate.net Upon protonation to form the cation present in the hydrobromide salt, the positive charge is expected to be delocalized across the N-C-N fragment, influencing bond lengths and angles.
Furthermore, DFT can be used to calculate various electronic properties, such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). researchgate.net The MEP provides a visual representation of the charge distribution and is crucial for understanding intermolecular interactions. For the 2-Imidazolidinethione cation, the MEP would highlight the electropositive regions around the N-H groups and the electronegative region near the sulfur atom, which are key sites for interaction with the bromide anion and solvent molecules. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
Table 1: Calculated Structural Parameters for 2-Imidazolidinethione and Related Compounds from DFT Studies
| Compound/Complex | Method/Basis Set | Key Geometric Parameter | Calculated Value | Reference |
| 2-Imidazolidinethione-Guanine Complex | DFT/6-31+G(d,p) | Hydrogen bond distances | Not specified | nih.gov |
| 1-(2-aminoethyl)-2-imidazolidinethione | HF/6-31G(d,p) & DFT/6-31G(d,p) | Molecular geometry | Consistent with X-ray data | researchgate.net |
| [I(2-imidazolidinethione)2]+ | ωB97X-D/aug-cc-pVTZ | RMSD with X-ray structure | 0.1036 Å | acs.org |
| Dimethylthiourea + •OH | DFT/ωB97X-D/6-311++G(3df,2p) | Transition state geometries | Not specified | researchgate.net |
This table is illustrative and compiles data from studies on 2-Imidazolidinethione and related molecules to infer the types of parameters obtained via DFT.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the topology of the electron density and characterizing chemical bonds and intermolecular interactions. QTAIM analysis has been instrumental in understanding the nature of non-covalent interactions in systems containing 2-Imidazolidinethione. rsc.org
In a study of an iodonium (B1229267) complex with 2-Imidazolidinethione, [I(2-imidazolidinethione)2]+, QTAIM analysis was used to characterize the unexpectedly strong halogen bonds between the iodine and sulfur atoms. rsc.orgrsc.org The analysis of the electron density at the bond critical points (BCPs) of these interactions revealed a significant degree of covalent character, with interaction energies calculated to be as high as -60 kJ/mol. rsc.orgrsc.org
For this compound, QTAIM would be invaluable for analyzing the interactions between the 2-imidazolidinethione cation and the bromide anion, as well as any hydrogen bonding involving the N-H groups of the cation. The topological properties of the electron density, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at the BCPs, would provide a quantitative measure of the strength and nature of these interactions. A positive value of ∇²ρ is typically indicative of closed-shell interactions (like ionic bonds and hydrogen bonds), while a negative value suggests shared-shell (covalent) interactions.
Table 2: Illustrative QTAIM Parameters for Intermolecular Interactions
| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |
| Strong Hydrogen Bond | > 0.02 | > 0 | Primarily electrostatic with some covalent character |
| Weak Hydrogen Bond | < 0.02 | > 0 | Electrostatic |
| Ionic Interaction | ~ 0.01 - 0.05 | > 0 | Electrostatic |
| Halogen Bond (S···I+) | High | May be positive or slightly negative | Coordinative, significant covalent character |
This table provides typical ranges for QTAIM parameters and is intended to illustrate the type of data obtained from such an analysis. Specific values for this compound would require dedicated computational studies.
Computational Modeling of Reaction Pathways and Energetic Profiles
Computational modeling is a powerful approach to elucidate reaction mechanisms, identify transition states, and calculate the energetic profiles of chemical reactions. For thiourea (B124793) derivatives, including 2-Imidazolidinethione, computational studies have been used to investigate their reactivity, such as their role in oxidation reactions or their formation from other compounds. researchgate.netrsc.orgwvu.edu
Studies on the reaction of thioureas with hydroxyl radicals have utilized DFT methods to explore different reaction pathways, such as direct hydrogen abstraction versus •OH addition. researchgate.net These studies calculate the activation energies and reaction enthalpies for each pathway, allowing for the determination of the kinetically and thermodynamically preferred routes. The results suggest that for some thioureas, direct hydrogen abstraction is the favored mechanism. researchgate.net
In the context of this compound, computational modeling could be used to explore its stability and potential degradation pathways. For example, the energetic profile for the deprotonation of the cation or its reaction with various nucleophiles or electrophiles could be mapped out. This would involve locating the transition state structures connecting the reactants, intermediates, and products on the potential energy surface.
A computational model has also been developed to link the inhibition of the thyroid peroxidase (TPO) enzyme by ethylenethiourea (B1671646) (ETU) to changes in thyroid hormone levels. nih.gov While not a direct study of the hydrobromide salt, this demonstrates the application of computational modeling to understand the biological activity of the parent compound. Furthermore, computational studies have been employed to understand the formation of ethylenethiourea from the degradation of dithiocarbamate (B8719985) fungicides. researchgate.net
Benchmarking Computational Methods for Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)
The accurate prediction of spectroscopic properties, such as NMR chemical shifts, is a significant challenge for computational chemistry. Benchmarking studies are crucial for identifying the most reliable computational methods (functionals and basis sets) for a given class of molecules.
An important study benchmarked various DFT functionals for the prediction of ¹H, ¹³C, and ¹⁵N NMR chemical shifts for a halogen-bonded complex of 2-imidazolidinethione, [I(2-imidazolidinethione)2]+. acs.org The study compared the calculated chemical shifts with experimental data and found that the choice of the DFT functional had a significant impact on the accuracy of the predictions.
Table 3: Performance of Selected DFT Functionals for NMR Chemical Shift Prediction of a 2-Imidazolidinethione Complex
| Functional | Root-mean-square deviation (rmsd) for ¹H NMR (ppm) | Root-mean-square deviation (rmsd) for ¹³C NMR (ppm) | Root-mean-square deviation (rmsd) for ¹⁵N NMR (ppm) |
| M06 | Good | Good | 7.94 |
| TPSS | Good | Moderate | Moderate |
| M06-L | Good | Moderate | Moderate |
| PBE | Good | Moderate | Moderate |
| B3LYP | Good | Good | Moderate |
| M06-HF | 1.47 | Poor | Poor |
Data adapted from a benchmarking study on [I(2-imidazolidinethione)2]+. acs.org "Good", "Moderate", and "Poor" are qualitative descriptors based on the reported rmsd values.
Advanced Applications in Materials Science and Catalysis
Role as a Sulfur and Nitrogen Source in Functionalized Carbon Dot Synthesis
The functionalization of carbon dots (CDs) with heteroatoms is a key strategy for tuning their physicochemical and optical properties. Doping with nitrogen (N) and sulfur (S) is particularly effective for enhancing the quantum yield and fluorescence of CDs, making them suitable for applications in sensing and bioimaging. nih.gov
While direct studies using 2-Imidazolidinethione, hydrobromide are emerging, the principle is well-established through the extensive use of its parent compound, thiourea (B124793), as a highly effective N and S source in the synthesis of N,S-doped CDs. mdpi.commdpi.com In a typical hydrothermal synthesis, a carbon source like citric acid is heated with a doping agent. nih.govmdpi.com When a compound like thiourea or its cyclic analogue 2-Imidazolidinethione is used, the high temperature and pressure cause the decomposition of the molecule, allowing for the incorporation of nitrogen and sulfur atoms into the carbon lattice of the forming CDs. mdpi.com
The integration of N and S atoms creates defect states within the CD's band structure, which facilitates radiative recombination of excitons, thereby boosting fluorescence efficiency. researchgate.net The surface of these N,S-CDs becomes rich with functional groups such as amides, hydroxyls, and sulfonyl groups, which not only improves water solubility but also provides active sites for selective detection of ions and molecules. mdpi.commdpi.com For instance, N,S-CDs synthesized using thiourea have demonstrated high selectivity for detecting Fe³⁺ ions through fluorescence quenching. mdpi.comresearchgate.net
Table 1: Properties of N,S-Doped Carbon Dots Synthesized with Thiourea Precursors
| Precursors | Synthesis Method | Quantum Yield (QY) | Key Findings |
|---|---|---|---|
| Citric Acid & Thiourea | Hydrothermal | 53.80% | High selectivity for Fe³⁺ detection; detection limit of 0.2 µM. mdpi.com |
| Cellulose Nanocrystals & Thiourea | Hydrothermal | 27.4% | Nanoprobe for rutin (B1680289) detection with a limit of detection of 0.02 μM. mdpi.com |
Precursor Development for Advanced Gel-Polymer Electrolytes
Safety and performance are critical challenges in the development of next-generation batteries. Gel-polymer electrolytes (GPEs) are a promising alternative to traditional liquid electrolytes, offering a solid-like structure that reduces leakage and the risk of fire while maintaining high ionic conductivity. mdpi.comresearchgate.net
The functional properties of GPEs can be significantly enhanced by incorporating specialized additives or by using functional precursors in the polymer matrix. Thiourea-based compounds have emerged as valuable components in this area. Recently, a novel room-temperature ionic liquid (IL) based on a thiourea derivative was synthesized and used as an additive in a conventional liquid electrolyte for lithium-ion batteries. acs.org The inclusion of even a small amount of this thiourea-based IL resulted in a significant improvement in the thermal stability of the electrolyte, as demonstrated by its resistance to catching fire compared to the standard electrolyte. acs.org Furthermore, the additive helped to stabilize the solid-electrolyte interface (SEI) on the electrode, reducing resistance buildup and improving performance retention over many cycles. acs.org
The mechanism behind this improvement involves the thiourea moiety's ability to interact favorably within the electrolyte system. These compounds can be incorporated into the polymer network of a GPE or used to form ionic liquids that act as non-volatile, flame-retardant plasticizers. acs.orgmdpi.com The development of GPEs often involves the photopolymerization of monomers like poly(ethylene glycol) diacrylate (PEGDA) in the presence of a salt and a liquid component, which can be an ionic liquid. researchgate.netnih.gov The use of precursors containing thiol groups, such as pentaerythritol (B129877) tetrakis(3-mercaptopropionate), in thiol-ene photocrosslinking reactions is a known strategy to create stable and flexible GPE networks. researchgate.net Given that 2-Imidazolidinethione is a cyclic thiourea containing a reactive thiol tautomer, it represents a potential precursor for creating novel GPEs with enhanced safety and electrochemical properties.
Table 2: Performance Enhancement of Electrolytes Using Thiourea-Based Additive
| Electrolyte System | Key Feature | Observed Improvement | Reference |
|---|
Catalytic Applications, including Non-covalent Catalysis
2-Imidazolidinethione and related thiourea derivatives have gained prominence as highly effective organocatalysts, operating through non-covalent interactions. acs.org This mode of catalysis relies on interactions like hydrogen bonding to activate substrates, mimicking the function of enzymes without the need for metal centers. acs.orgnih.gov
The catalytic activity of thiourea compounds stems from the two N-H groups, which act as potent hydrogen bond donors. acs.orgacs.org These groups can bind to and polarize electrophilic functional groups, such as carbonyls, making them more susceptible to nucleophilic attack. This activation mechanism is central to their use in a wide range of organic reactions. acs.org Research has shown that thiourea can act as a bifunctional catalyst, functioning as both a hydrogen bond donor and a Brønsted base, to facilitate cascade reactions in environmentally benign solvents like water. acs.org Ultrafast vibrational spectroscopy studies have provided detailed insights into the hydrogen-bonding motifs of thiourea intermediates, confirming that a strong hydrogen bond forms between one N-H group and the substrate, which is crucial for catalytic activity. acs.org
In addition to organocatalysis, imidazolidine-2-thione derivatives serve as versatile ligands for asymmetric catalysis, where they are complexed with metals to create chiral catalysts. scialert.net The ability to modify the substituents on the imidazolidine-2-thione ring allows for fine-tuning of the catalyst's steric and electronic properties to achieve high enantioselectivity in chemical transformations. scialert.netnih.gov
Table 3: Catalytic Role of the Thiourea Moiety
| Catalysis Type | Mechanism | Role of 2-Imidazolidinethione Structure | Key Research Finding |
|---|---|---|---|
| Organocatalysis | Non-covalent (Hydrogen Bonding) | The N-H groups act as hydrogen bond donors to activate electrophiles. | Thiourea can act as a bifunctional catalyst (H-bond donor and Brønsted base). acs.org |
Mechanistic Insights into Corrosion Inhibition
The protection of metals from corrosion is a critical industrial challenge, and organic inhibitors are widely used due to their high efficiency at low concentrations. taylorandfrancis.com Derivatives of imidazoline (B1206853), the parent heterocyclic system of 2-Imidazolidinethione, are well-documented and highly effective corrosion inhibitors, particularly for steel in acidic environments. taylorandfrancis.comresearchgate.netfrontiersin.org
The primary mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface. taylorandfrancis.com This process forms a protective film that acts as a physical barrier, isolating the metal from the corrosive medium. youtube.com The adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and, in some cases, pi-electrons in the inhibitor's molecular structure. These features allow the molecule to coordinate with the vacant d-orbitals of the metal atoms on the surface.
Electrochemical studies have shown that imidazoline derivatives typically function as mixed-type inhibitors. frontiersin.org This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) simultaneously. The formation of the adsorbed layer is evidenced by a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in electrochemical impedance spectroscopy (EIS) measurements. frontiersin.org A higher Rct value indicates a slower corrosion rate, while a lower Cdl value suggests the displacement of water molecules and corrosive ions from the metal surface by the inhibitor molecules. frontiersin.org The strong, spontaneous adsorption is driven by both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). researchgate.net
Table 4: Electrochemical Data for Imidazoline-based Corrosion Inhibitors on Mild Steel in 1 M HCl
| Inhibitor | Concentration (mmol L⁻¹) | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (%) |
|---|---|---|---|
| Blank | 0 | 45.6 | - |
| DPIP | 0.1 | 329.2 | 90.5 |
| OPIP | 0.1 | 387.8 | 91.9 |
Data derived from a study on imidazo[1,2-a]pyrimidine (B1208166) derivatives (DPIP and OPIP), which contain the core imidazole (B134444) structure. frontiersin.org
Concluding Remarks and Future Research Perspectives
Current Challenges and Emerging Trends in 2-Imidazolidinethione Hydrobromide Research
The research landscape for 2-imidazolidinethione hydrobromide is intrinsically linked to the broader understanding and applications of its parent compound, 2-imidazolidinethione (also known as ethylenethiourea). The primary challenges and trends observed are often extensions of those related to ethylenethiourea (B1671646) and other thiourea (B124793) derivatives.
A significant challenge lies in the limited body of research dedicated exclusively to the hydrobromide salt. While the existence of this salt is confirmed through commercial availability, detailed studies on its specific physicochemical properties, reactivity, and stability are not widely published. bldpharm.com This scarcity of dedicated data necessitates that researchers often extrapolate from the known characteristics of ethylenethiourea and other halide salts, which may not always be accurate.
The parent compound, ethylenethiourea, is recognized for its genotoxic effects, which presents a considerable challenge for its application in areas such as pharmaceuticals and agriculture. nih.govepa.govnih.gov Overcoming these toxicological concerns is a major hurdle. Research efforts are increasingly focused on developing derivatives that retain the desired functional properties while exhibiting reduced toxicity. The hydrobromide salt could potentially offer a different bioavailability or metabolic pathway, but this remains to be thoroughly investigated.
Emerging trends in the field are largely driven by the versatile applications of the thiourea functional group. There is a growing interest in the synthesis of novel thiourea derivatives for a range of biological activities, including antioxidant and enzyme inhibition properties. researchgate.netmdpi.comnih.gov The development of new synthetic methodologies, such as microwave-assisted synthesis, is enabling the rapid generation of libraries of these compounds for screening. scispace.com Furthermore, the use of 2-imidazolidinethione as a precursor in the synthesis of advanced materials, like polymer electrolytes for batteries and functionalized carbon dots, highlights a trend towards its application in materials science. sigmaaldrich.com The hydrobromide salt could serve as a valuable intermediate in these synthetic pathways, potentially offering advantages in terms of solubility or handling.
Another emerging trend is the exploration of the coordination chemistry of heterocyclic thiones. nih.gov These compounds are known to form complexes with various metals, leading to materials with interesting catalytic, antimicrobial, or anticancer properties. nih.gov The hydrobromide salt of 2-imidazolidinethione could be a useful starting material for the synthesis of such metal complexes.
Potential for Novel Chemical Discoveries and Methodological Advancements
The potential for novel chemical discoveries with 2-imidazolidinethione hydrobromide is significant, particularly in the realms of synthetic chemistry, catalysis, and materials science. The reactivity of the thione group, combined with the presence of the imidazole (B134444) ring, offers multiple avenues for chemical modification and the development of new derivatives. scialert.net The hydrobromide salt may exhibit unique reactivity compared to the free base, potentially enabling new synthetic transformations. For instance, the protonated nature of the imidazole ring in the hydrobromide salt could influence its nucleophilicity and electrophilicity, leading to different outcomes in chemical reactions.
The development of novel catalysts is a promising area of research. N-heterocyclic carbenes (NHCs), which can be generated from related heterocyclic precursors, are powerful organocatalysts. The synthesis and characterization of new N-heterocyclic thiones are being explored as stable precursors to these NHCs. kennesaw.edu 2-Imidazolidinethione hydrobromide could serve as a convenient precursor for the generation of specific NHCs under basic conditions.
In terms of methodological advancements, the application of modern analytical and computational techniques is set to deepen the understanding of 2-imidazolidinethione hydrobromide. Advanced spectroscopic methods, such as high-resolution nuclear magnetic resonance (NMR) and mass spectrometry, are crucial for the detailed characterization of new derivatives and reaction products. numberanalytics.com X-ray crystallography can provide precise information on the three-dimensional structure of the hydrobromide salt and its derivatives, offering insights into its bonding and intermolecular interactions. numberanalytics.com
High-performance liquid chromatography (HPLC) remains a key technique for the analysis and purification of ethylenethiourea and its derivatives. osha.govnih.gov The continuous development of HPLC methodologies, including new stationary phases and detection methods, will improve the sensitivity and resolution of these analyses.
Computational chemistry and molecular modeling are becoming indispensable tools in chemical research. mdpi.com These methods can be used to predict the properties of 2-imidazolidinethione hydrobromide, study its reaction mechanisms, and design new derivatives with desired functionalities. nih.gov Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure and reactivity of the molecule.
The table below summarizes some of the key methodological advancements applicable to the study of 2-imidazolidinethione hydrobromide.
| Methodology | Application in 2-Imidazolidinethione Hydrobromide Research | Potential Insights |
| Microwave-Assisted Synthesis | Rapid synthesis of derivatives and exploration of reaction conditions. scispace.comscispace.com | Accelerated reaction times, improved yields, and access to novel chemical space. |
| Flow Chemistry | Continuous and controlled synthesis of the compound and its derivatives. numberanalytics.comscispace.com | Enhanced safety, scalability, and process control for industrial applications. |
| High-Resolution Mass Spectrometry | Accurate mass determination and structural elucidation of novel compounds. | Unambiguous identification of products and impurities. |
| X-ray Crystallography | Determination of the precise three-dimensional molecular structure. numberanalytics.com | Understanding of solid-state packing, hydrogen bonding, and conformation. |
| Computational Modeling (e.g., DFT) | Prediction of molecular properties, reaction pathways, and spectroscopic data. mdpi.com | Guidance for experimental design and interpretation of results. |
Q & A
(Basic) What are the recommended methods for synthesizing 2-Imidazolidinethione hydrobromide with high purity?
Answer:
Synthesis of 2-Imidazolidinethione hydrobromide typically involves nucleophilic substitution or condensation reactions. For example, reacting ethylenediamine with carbon disulfide under controlled acidic conditions can yield the base compound, followed by hydrobromic acid treatment to form the hydrobromide salt. Key considerations include:
- Reagent purity : Use high-purity ethylenediamine and carbon disulfide to minimize side reactions.
- pH control : Maintain acidic conditions (pH < 3) during salt formation to ensure protonation of the imidazolidinethione nitrogen atoms .
- Purification : Recrystallization from ethanol or acetonitrile is recommended to isolate the hydrobromide salt with >98% purity. Chromatographic methods (e.g., reverse-phase HPLC) can further validate purity .
(Advanced) How can researchers resolve contradictions in reported proton affinity values for 2-Imidazolidinethione hydrobromide?
Answer:
Discrepancies in proton affinity values (e.g., 921.9 kJ/mol vs. other literature reports) may arise from differences in experimental setups or computational models. To resolve these:
- Validate gas-phase measurements : Use high-precision mass spectrometry (e.g., FT-ICR MS) under standardized ionization conditions to reproduce proton affinity values .
- Computational validation : Employ density functional theory (DFT) with basis sets like B3LYP/6-311++G(d,p) to model protonation sites and compare with experimental data. This approach accounts for solvation effects in hydrobromide salt formation .
- Cross-reference databases : Compare results against NIST Standard Reference Database 69, which provides validated thermochemical data for imidazolidinethione derivatives .
(Basic) What spectroscopic techniques are optimal for characterizing 2-Imidazolidinethione hydrobromide?
Answer:
- NMR spectroscopy : Use H and C NMR in DMSO-d₆ to identify protonation-induced shifts in the imidazolidine ring. The hydrobromide salt shows distinct downfield shifts for NH protons (δ 10–12 ppm) .
- FT-IR spectroscopy : Confirm the presence of thione (C=S) stretching vibrations at 1250–1300 cm⁻¹ and N-H stretching at 3200–3400 cm⁻¹ .
- Mass spectrometry : High-resolution ESI-MS in positive ion mode detects the [M+H]⁺ ion (m/z 103.03 for the base compound) and [M+HBr]⁺ adducts .
(Advanced) What experimental strategies are employed to study the hydrogen-bonding interactions of 2-Imidazolidinethione hydrobromide with DNA?
Answer:
- Fluorescence quenching assays : Monitor changes in ethidium bromide-DNA fluorescence upon addition of the compound to assess intercalation or minor groove binding .
- Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) induced by thione-mediated hydrogen bonding .
- Molecular docking : Use AutoDock Vina to simulate binding affinities between the protonated imidazolidinethione moiety and guanine-rich DNA regions. Validate results with isothermal titration calorimetry (ITC) .
(Advanced) How does the environmental persistence of 2-Imidazolidinethione hydrobromide impact its use in research?
Answer:
Environmental persistence is governed by hydrolysis and photodegradation rates:
- Hydrolysis studies : Conduct accelerated degradation tests at pH 4–9 and 25–50°C. The hydrobromide salt shows slower hydrolysis in acidic conditions (t₁/₂ > 30 days) compared to neutral/basic environments (t₁/₂ < 7 days) .
- Photolysis : Use UV-Vis irradiation (λ = 254 nm) to assess degradation products (e.g., ethyleneurea derivatives) via LC-MS. Environmental monitoring should include soil adsorption studies due to its moderate log Kₒw (1.2) .
- Regulatory compliance : Adhere to OECD guidelines for chemical safety assessments, particularly for aquatic toxicity (e.g., EC₅₀ for Daphnia magna) .
(Basic) What are the key considerations for preparing stable solutions of 2-Imidazolidinethione hydrobromide in different solvents?
Answer:
- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile, DMSO) for long-term stability. Aqueous solutions require 0.1% DTT (dithiothreitol) to prevent thione oxidation .
- Concentration limits : Prepare stock solutions at ≤5 mg/mL to avoid precipitation. For analytical standards, use certified reference materials (e.g., 5,000 µg/mL in acetonitrile) .
- Storage : Store solutions at –20°C under inert gas (N₂ or Ar) to minimize degradation. Monitor via UV-Vis spectroscopy (λ = 265 nm) for stability validation .
(Advanced) How can computational models predict the reactivity of 2-Imidazolidinethione hydrobromide in nucleophilic substitution reactions?
Answer:
- DFT calculations : Model the thione sulfur's nucleophilicity using Fukui indices (f⁻) to predict reactivity at the C2 position. Solvent effects (e.g., acetonitrile vs. water) are incorporated via the SMD continuum model .
- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with alkyl halides (e.g., methyl iodide). Compare experimental k₂ values with computational predictions to refine transition-state models .
- Cross-validation : Pair computational results with X-ray crystallography of reaction intermediates (e.g., alkylated imidazolidinethione derivatives) to confirm mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
